molecular formula C12H16O3 B7939631 3-(3-Ethoxyphenyl)oxolan-3-ol

3-(3-Ethoxyphenyl)oxolan-3-ol

Cat. No.: B7939631
M. Wt: 208.25 g/mol
InChI Key: HPKXUORFUUFLBD-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)oxolan-3-ol is an oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-ethoxyphenyl substituent. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (calculated based on standard atomic weights). The ethoxy group (-OCH₂CH₃) at the phenyl ring’s meta position introduces steric and electronic effects that distinguish it from simpler oxolane derivatives. Notably, it is listed as a discontinued product in commercial catalogs, suggesting specialized or niche applications .

Properties

IUPAC Name

3-(3-ethoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-11-5-3-4-10(8-11)12(13)6-7-14-9-12/h3-5,8,13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXUORFUUFLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with dihydrofuran in the presence of an acid catalyst to form the desired oxolane ring .

Industrial Production Methods

Industrial production of 3-(3-Ethoxyphenyl)oxolan-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-(3-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The oxolane ring and ethoxyphenyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Ethoxyphenyl)oxolan-3-ol with key analogs, focusing on structural features, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
3-(3-Ethoxyphenyl)oxolan-3-ol C₁₁H₁₄O₃ 3-ethoxyphenyl, oxolan-3-ol 194.23 1805938-98-0 Ethoxy group enhances lipophilicity; discontinued commercial availability .
3-(3-Fluoro-6-methoxyphenyl)oxolan-3-ol C₁₁H₁₃FO₃ 3-fluoro-6-methoxyphenyl 212.22 Not provided Fluorine and methoxy groups modulate electronic properties; potential for medicinal chemistry .
3-(4-Methoxyphenyl)oxolan-3-ol C₁₁H₁₄O₃ 4-methoxyphenyl 194.23 Not provided Para-methoxy substituent alters steric interactions; discontinued product .
4-(3-Hydroxyphenyl)oxolan-3-ol C₁₀H₁₂O₃ 3-hydroxyphenyl 180.20 2172257-66-6 Hydroxyl group increases hydrogen-bonding capacity; structural isomer of the target compound .
3-(propan-2-yl)oxolan-3-ol C₇H₁₄O₂ isopropyl 130.19 1343659-80-2 Smaller substituent reduces steric hindrance; used in chiral synthesis .
(3S)-oxolan-3-ol C₄H₈O₂ None (parent oxolane) 88.11 Not provided Chiral building block for pharmaceuticals (e.g., afatinib intermediates) .

Key Comparative Insights:

Substituent Effects: The 3-ethoxyphenyl group in the target compound enhances lipophilicity compared to analogs like 4-(3-hydroxyphenyl)oxolan-3-ol, which has a polar hydroxyl group. This difference impacts solubility and membrane permeability in biological systems .

Steric Considerations :

  • 3-(propan-2-yl)oxolan-3-ol lacks aromatic substituents, resulting in lower molecular weight and reduced steric hindrance, making it more reactive in nucleophilic substitutions .

Chirality and Applications :

  • (3S)-oxolan-3-ol highlights the importance of stereochemistry in pharmaceutical intermediates. Its enantiopure form is critical for synthesizing kinase inhibitors like afatinib .

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